4-decylaniline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar aniline hydrochlorides typically involves hydrochlorination processes. An example is the hydrochlorination of 4-benzylaniline in chlorobenzene, which might parallel how 4-Decylaniline Hydrochloride could be synthesized under similar conditions (Gibson et al., 2009).

Molecular Structure Analysis

Structural analysis is achieved using spectroscopic techniques. The infrared spectrum of aniline hydrochloride salts typically shows strong Fermi resonance, differentiating them from starting materials. The PIXEL method is a contemporary approach used to evaluate lattice energies based on intermolecular interactions, crucial for understanding the molecular structure (Gibson et al., 2009).

Chemical Reactions and Properties

Aniline hydrochlorides participate in various chemical reactions, including electrochemical oxidation processes. For instance, 4-chloroaniline derivatives undergo electrochemical transformations, giving insights into potential reactivities of 4-Decylaniline Hydrochloride under similar conditions (Kádár et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility and lattice energies, are critical. Research on similar compounds provides insights into how the solvation and dissolution behaviors might be expected for 4-Decylaniline Hydrochloride under various conditions (Gibson et al., 2014).

Chemical Properties Analysis

Chemical properties can be inferred from studies on related aniline hydrochlorides, focusing on reactivities, electrochemical properties, and interactions with different chemicals. The oxidative chlorination and subsequent reactions of similar compounds provide a framework for understanding the chemical behavior of 4-Decylaniline Hydrochloride (Lokhande et al., 1998).

Scientific Research Applications

Analysis of Environmental Impact and Toxicity

4-Decylaniline Hydrochloride has been studied primarily within the context of environmental sciences, particularly in relation to its impact when used in agricultural settings as part of pesticide formulations. Research focusing on similar compounds, like 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide, has shown significant interest in understanding their environmental fate, toxicological effects, and potential for causing harm to non-target species including aquatic life and humans. Studies have emphasized the need for evaluating the environmental persistence, mechanisms of toxicity, and the implications of exposure to such chemicals in various ecosystems (Islam et al., 2017).

Advances in Biopolymer Research

Another significant area of application for chemical compounds similar to 4-Decylaniline Hydrochloride is in the development and characterization of biopolymers. Research into xylan derivatives, for instance, has opened pathways to creating new biopolymer ethers and esters with tailored properties for specific applications. These studies explore chemical modifications to achieve desired functional groups, substitution patterns, and degrees of substitution, impacting the biopolymer's properties and potential uses in fields such as drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).

Contributions to Biomedical Applications

In the realm of biomedical research, compounds like poly(N-isopropylacrylamide) and its copolymers have been extensively investigated for their thermo-responsive properties, making them highly relevant for controlled drug delivery, tissue engineering, and regenerative medicine. The ability of these polymers to undergo phase transitions in response to temperature changes allows for the development of smart biomedical devices and systems tailored to respond to the physiological conditions of the human body (Lanzalaco & Armelin, 2017).

Environmental Monitoring and Safety

Studies have also focused on the safety and monitoring guidelines related to the use of compounds like hydroxychloroquine, which, while not directly related to 4-Decylaniline Hydrochloride, share the common theme of necessitating rigorous safety assessments to mitigate potential adverse effects on human health. Such research underscores the importance of establishing clear guidelines for the clinical use of chemical compounds, their environmental impact, and the need for continuous monitoring to ensure public safety (Jones, 1999).

properties

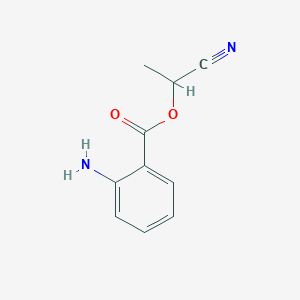

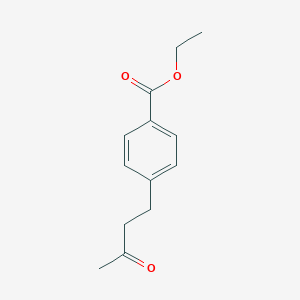

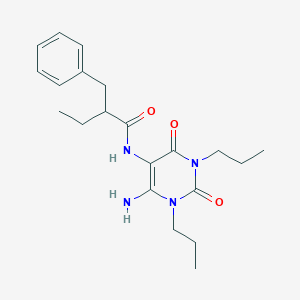

IUPAC Name |

4-decylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N.ClH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;/h11-14H,2-10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHBLNKHLYTGAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379698 |

Source

|

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-decylaniline Hydrochloride | |

CAS RN |

175136-55-7 |

Source

|

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

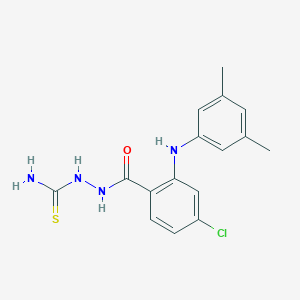

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)